Acetaminophen cysteinylglycine

Description

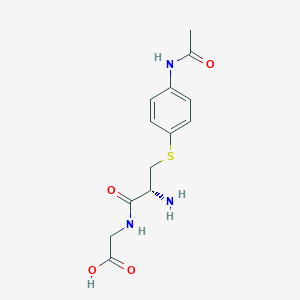

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-[[(2R)-3-(4-acetamidophenyl)sulfanyl-2-aminopropanoyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O4S/c1-8(17)16-9-2-4-10(5-3-9)21-7-11(14)13(20)15-6-12(18)19/h2-5,11H,6-7,14H2,1H3,(H,15,20)(H,16,17)(H,18,19)/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUWSNHSHZVMAQS-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)SCC(C(=O)NCC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)NC1=CC=C(C=C1)SC[C@@H](C(=O)NCC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70151477 | |

| Record name | Acetaminophen cysteinylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70151477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116709-74-1 | |

| Record name | Acetaminophen cysteinylglycine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116709741 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetaminophen cysteinylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70151477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biosynthesis and Enzymatic Formation of Acetaminophen Cysteinylglycine

Precursor Conjugates in Xenobiotic Metabolism

The initial and critical step in the detoxification of NAPQI is its conjugation with the tripeptide glutathione (B108866) (γ-glutamyl-cysteinyl-glycine). researchgate.net This process effectively neutralizes the reactive nature of NAPQI, rendering it more water-soluble and facilitating its eventual excretion from the body. ontosight.ai

The conjugation of NAPQI with glutathione can occur both spontaneously and through enzymatic catalysis. nih.govpharmgkb.org This reaction results in the formation of 3-(glutathion-S-yl) acetaminophen (B1664979), also known as the acetaminophen-glutathione conjugate. cas.cz

Formation of the Acetaminophen-Glutathione Conjugate

Hydrolytic Cleavage of the Acetaminophen-Glutathione Conjugate

Following its formation, the acetaminophen-glutathione conjugate undergoes further metabolism. The first step in this breakdown process involves the removal of the glutamate (B1630785) residue from the glutathione moiety.

The enzyme responsible for the cleavage of the γ-glutamyl bond in the acetaminophen-glutathione conjugate is gamma-glutamyl transpeptidase (GGT). dovepress.commdpi.com GGT is a membrane-bound enzyme with high activity in locations such as the bile duct epithelium. mdpi.com Its action on the acetaminophen-glutathione conjugate releases the glutamyl residue and results in the formation of acetaminophen cysteinylglycine (B43971). dovepress.compsu.ac.th This enzymatic step is a critical part of the metabolic pathway that ultimately leads to the formation of mercapturic acid conjugates for renal excretion. dovepress.com

Subsequent Metabolism of Acetaminophen Cysteinylglycine

This compound is an intermediate metabolite and is further processed to facilitate its elimination from the body.

Integration into the Mercapturic Acid Pathway

The journey to this compound begins after the initial metabolism of acetaminophen in the liver. A small fraction of acetaminophen is oxidized by cytochrome P450 enzymes to form a highly reactive and toxic intermediate, N-acetyl-p-benzoquinone imine (NAPQI). pharmgkb.orgontosight.aipharmgkb.org Under normal therapeutic doses, this toxic metabolite is efficiently detoxified through conjugation with glutathione (GSH), a tripeptide composed of glutamate, cysteine, and glycine (B1666218). pharmgkb.orgpharmgkb.orgnih.gov This reaction, which can occur both spontaneously and be catalyzed by glutathione S-transferases (GSTs), yields 3-(glutathion-S-yl)acetaminophen (acetaminophen-GSH). pharmgkb.orgcas.cz

The subsequent steps of the mercapturic acid pathway involve the sequential cleavage of the amino acids from the glutathione conjugate. The formation of this compound is the second step in this cascade.

Enzymatic Conversion to this compound:

The conversion of acetaminophen-GSH to this compound is primarily catalyzed by the enzyme γ-glutamyltransferase (GGT) . nih.govtandfonline.com This enzyme is predominantly found on the outer surface of the plasma membrane of cells in tissues with high secretory or absorptive functions, such as the kidney tubules and the liver. nih.govdroracle.aiahealthacademy.com GGT cleaves the γ-glutamyl bond between the glutamate residue and the cysteine residue of the glutathione conjugate. This releases glutamate and forms this compound. tandfonline.com

The reaction can be summarized as follows:

Acetaminophen-Glutathione + H₂O ---(γ-Glutamyltransferase)--> this compound + Glutamate

Following its formation, this compound is further metabolized by dipeptidases, which cleave the glycine residue to form acetaminophen cysteine. nih.govtandfonline.com This cysteine conjugate can then be acetylated to form the final, readily excretable mercapturic acid derivative, N-acetyl-cysteine-acetaminophen (acetaminophen-NAC). nih.govtandfonline.com

Research Findings on the Formation of this compound:

Studies have elucidated the critical role of the kidney in the metabolism of glutathione conjugates. The isolated perfused rat kidney has been shown to be an effective model for studying the metabolism and excretion of these xenobiotic conjugates. nih.gov Research using this model demonstrated that acetaminophen-GSH is rapidly metabolized to acetaminophen-cysteine, with the subsequent conversion to acetaminophen-NAC occurring at a slower rate. nih.gov

Human studies have also provided insights into this pathway. In human fetal and adult liver tissues, the metabolism of acetaminophen-glutathione to the cysteine conjugate has been observed, with the initial reaction being catalyzed by γ-glutamyltransferase. karger.com Interestingly, the activity of this enzyme was found to be higher in fetal liver compared to adult liver. karger.com The hydrolysis of the intermediate this compound was noted to be extremely rapid, as it was not detected in these studies, leading to a near-stoichiometric formation of acetaminophen-cysteine from acetaminophen-glutathione. karger.com

The following table summarizes the key enzymes and their roles in the initial steps of the mercapturic acid pathway leading to the formation and subsequent metabolism of this compound.

| Enzyme | Substrate | Product(s) | Role in the Pathway |

| Glutathione S-transferases (GSTs) | Acetaminophen (NAPQI) + Glutathione | Acetaminophen-Glutathione | Catalyzes the initial conjugation of the reactive acetaminophen metabolite with glutathione. pharmgkb.org |

| γ-Glutamyltransferase (GGT) | Acetaminophen-Glutathione | This compound + Glutamate | Cleaves the glutamate residue from the glutathione conjugate. nih.govtandfonline.com |

| Dipeptidases | This compound | Acetaminophen-Cysteine + Glycine | Cleaves the glycine residue from this compound. nih.govtandfonline.com |

The formation of this compound is a transient but crucial step in the detoxification of acetaminophen. It represents the progression of the mercapturic acid pathway, ultimately leading to the formation of a less toxic and more easily excretable metabolite. The efficiency of this pathway is a key determinant in preventing the accumulation of the toxic NAPQI metabolite.

Enzymology of Acetaminophen Cysteinylglycine Metabolism

Characterization of Gamma-Glutamyl Transpeptidases Involved in Acetaminophen (B1664979) Conjugate Processing

Gamma-glutamyl transpeptidase (GGT), a cell-surface enzyme, plays a pivotal role in the initial processing of the acetaminophen-glutathione conjugate. nih.govmdpi.com GGT initiates the degradation of the glutathione (B108866) conjugate by cleaving the gamma-glutamyl bond that links glutamate (B1630785) to the cysteine residue. nih.govmdpi.com This enzymatic action removes the γ-glutamyl moiety from the APAP-GSH conjugate, releasing acetaminophen cysteinylglycine (B43971). researchgate.net

This process is a critical step in the mercapturic acid pathway, which ultimately leads to the excretion of acetaminophen metabolites. taylorandfrancis.com The activity of GGT is particularly high in the renal brush-border membrane, facilitating the processing of glutathione conjugates that have undergone glomerular filtration. nih.govmdpi.com Research has shown that the conversion of APAP-GSH to its subsequent metabolites can be rapid, highlighting the efficiency of GGT in this pathway. researchgate.net Studies have demonstrated that GGT can transfer the γ-glutamyl group from glutathione to other amino acids or peptides, or hydrolyze it. mdpi.com In the context of acetaminophen metabolism, this action is the first step in breaking down the protective glutathione conjugate. nih.gov

| Enzyme | Location | Substrate | Product | Role in Metabolism |

| Gamma-Glutamyl Transpeptidase (GGT) | Cell surface, notably renal brush border nih.govmdpi.com | Acetaminophen-Glutathione (APAP-GSH) researchgate.net | Acetaminophen Cysteinylglycine + Glutamate | Initiates the breakdown of the glutathione conjugate by removing the glutamate residue. nih.govmdpi.com |

Investigation of Dipeptidases and Cysteinyl Glycinases in Conjugate Cleavage

Following the action of GGT, the resulting dipeptide conjugate, this compound, is further metabolized by other enzymes. Extracellular dipeptidases, also known as cysteinyl glycinases, are responsible for the next step in the metabolic cascade. nih.gov These enzymes cleave the peptide bond between the cysteine and glycine (B1666218) residues of this compound. nih.govmdpi.com

This cleavage releases free glycine and forms the acetaminophen-cysteine conjugate (APAP-CYS). nih.govmdpi.com This step is essential for the continued processing of the acetaminophen conjugate along the mercapturic acid pathway. The resulting APAP-CYS can then be either excreted or undergo N-acetylation to form acetaminophen mercapturic acid, the final product that is eliminated in the urine. toxicologia.org.artaylorandfrancis.com The coordinated action of GGT and dipeptidases ensures the systematic breakdown of the initial large glutathione conjugate into smaller, more easily excretable molecules. nih.gov

| Enzyme | Substrate | Product | Function |

| Dipeptidases / Cysteinyl Glycinases | This compound | Acetaminophen-Cysteine (APAP-CYS) + Glycine | Cleaves the glycine residue from the dipeptide conjugate. nih.govmdpi.com |

Interplay with the Gamma-Glutamyl Cycle Dynamics

The metabolism of acetaminophen conjugates is deeply intertwined with the gamma-glutamyl cycle, a six-enzyme pathway responsible for the synthesis and degradation of glutathione. nih.govosti.gov The processing of APAP-GSH by GGT is, in fact, the first step of the degradative arm of this cycle. nih.govmdpi.com However, the formation of acetaminophen metabolites can also disrupt the normal dynamics of this cycle.

Research has shown that acetaminophen-cysteine (APAP-CYS), the product of dipeptidase action on this compound, can act as a substrate for gamma-glutamyl transpeptidase. nih.govosti.gov In this interaction, APAP-CYS serves as a gamma-glutamyl acceptor, meaning GGT can transfer a gamma-glutamyl group to it. nih.govosti.gov This process can lead to the formation of a gamma-glutamyl-cysteinyl-acetaminophen metabolite. nih.govosti.gov By competing with other substrates, this interaction can disrupt the normal flux of the gamma-glutamyl cycle, contributing to the depletion of renal glutathione (GSH) stores. nih.govosti.gov This disruption is considered a potential mechanism contributing to acetaminophen-induced nephrotoxicity. nih.govosti.gov

The extensive use of glutathione for the detoxification of NAPQI can lead to significant depletion of cellular GSH stores. nih.govresearchgate.net This depletion has a direct impact on the enzymes responsible for glutathione synthesis. The synthesis of glutathione is a two-step process catalyzed by gamma-glutamylcysteine (B196262) synthetase (γ-GCS) and glutathione synthetase (GS). mdpi.comport.ac.uk

Gamma-Glutamylcysteine Synthetase (γ-GCS): This enzyme catalyzes the first and rate-limiting step, ligating glutamate and cysteine to form gamma-glutamylcysteine. mdpi.com Normally, γ-GCS is subject to feedback inhibition by glutathione. port.ac.uk When acetaminophen metabolism causes GSH levels to fall, this feedback inhibition is released, leading to an increase in the synthesis of gamma-glutamylcysteine to replenish the GSH pool. port.ac.uk

Glutathione Synthetase (GS): This enzyme catalyzes the final step, adding glycine to gamma-glutamylcysteine to form glutathione. mdpi.comport.ac.uk Studies have indicated that the reactive acetaminophen metabolite, NAPQI, can covalently bind to and cause irreversible inhibition of glutathione synthetase in vitro. port.ac.uk This inhibition can impair the cell's ability to regenerate glutathione, even when the precursor gamma-glutamylcysteine is available. Furthermore, a deficiency in glycine, a necessary component for GS activity, can impair GSH synthesis, particularly under the oxidative stress induced by acetaminophen. biorxiv.org

The combination of GSH depletion and the potential direct inhibition of synthesis enzymes creates a scenario where the demand for glutathione outstrips the capacity for its regeneration, exacerbating cellular vulnerability to toxic metabolites. port.ac.ukbiorxiv.org

| Enzyme | Role in GSH Synthesis | Impact of Acetaminophen Metabolism |

| Gamma-Glutamylcysteine Synthetase (γ-GCS) | Catalyzes the rate-limiting first step (Glutamate + Cysteine → γ-Glutamylcysteine). mdpi.com | GSH depletion removes feedback inhibition, increasing enzyme activity to boost GSH production. port.ac.uk |

| Glutathione Synthetase (GS) | Catalyzes the second step (γ-Glutamylcysteine + Glycine → Glutathione). mdpi.com | The reactive metabolite NAPQI can irreversibly inhibit GS. port.ac.uk Glycine limitation can also impair its function. biorxiv.org |

Role of Acetaminophen Cysteinylglycine in Xenobiotic Biotransformation Mechanisms

Significance as a Key Intermediate in Xenobiotic Detoxification Pathways

Acetaminophen (B1664979), when consumed in therapeutic doses, is primarily metabolized in the liver through glucuronidation and sulfation, resulting in non-toxic, water-soluble compounds that are readily excreted. However, a minor fraction of acetaminophen is oxidized by cytochrome P450 enzymes to form a highly reactive and toxic intermediate, N-acetyl-p-benzoquinone imine (NAPQI). The detoxification of NAPQI is critically dependent on its conjugation with the endogenous antioxidant glutathione (B108866) (GSH), a tripeptide composed of glutamate (B1630785), cysteine, and glycine (B1666218). This conjugation reaction, which can occur both spontaneously and enzymatically via glutathione S-transferases (GSTs), yields acetaminophen-glutathione (APAP-GSH).

The formation of APAP-GSH is the initial and crucial step in the mercapturic acid pathway, a major route for the detoxification of electrophilic xenobiotics. Acetaminophen cysteinylglycine (B43971) is the subsequent metabolite formed from APAP-GSH. This conversion is catalyzed by the enzyme γ-glutamyltransferase (GGT), which removes the γ-glutamyl moiety from the glutathione conjugate. While the glutathione conjugate itself is a detoxified form of NAPQI, its further metabolism is necessary for efficient elimination from the body. Thus, acetaminophen cysteinylglycine represents a key transitional compound, bridging the initial conjugation of the toxic metabolite with its subsequent processing for excretion.

Contribution to Metabolite Excretion Pathways

Following its formation, this compound is further metabolized by dipeptidases, which cleave the glycine residue to form acetaminophen-cysteine (APAP-CYS). This cysteine conjugate can then be excreted in the urine or undergo N-acetylation by N-acetyltransferases to form acetaminophen-N-acetylcysteine (APAP-NAC), also known as mercapturic acid. Both APAP-CYS and APAP-NAC are the predominant sulfur-containing metabolites of acetaminophen found in urine.

Therefore, this compound directly contributes to the formation of the final excretable mercapturic acid pathway products. The entire process, from the initial glutathione conjugation to the final excretion of cysteine and N-acetylcysteine conjugates, represents a sophisticated mechanism to convert a lipophilic and toxic compound into water-soluble, non-toxic metabolites that can be efficiently eliminated by the kidneys. While this compound itself is not a major urinary metabolite, its transient existence is indispensable for the successful completion of this excretory pathway. Studies have shown that the urinary excretion of the cysteine and mercapturic acid conjugates of acetaminophen is significantly reduced when the initial formation of the biliary glutathione conjugate is diverted, underscoring the importance of this metabolic sequence.

Comparative Metabolic Studies in Biological Systems

The metabolism of acetaminophen, including the formation of this compound and its subsequent metabolites, exhibits notable variations across different biological systems and species. These differences can have significant implications for species-specific susceptibility to acetaminophen-induced toxicity.

| Parameter | Mouse | Rat | Human | Source |

| Susceptibility to Acetaminophen Hepatotoxicity | High | Low | Moderate | nih.gov |

| Rate of NAPQI Formation | High | Low | Moderate | nih.gov |

| Basal Hepatic Glutathione Levels | Lower than rats | Higher than mice | Variable |

This table provides a qualitative comparison of key parameters related to acetaminophen metabolism and toxicity in different species.

The intricate steps of acetaminophen metabolism have been elucidated through a combination of in vitro and in vivo model systems. These models have been instrumental in identifying the enzymes involved and the sequence of metabolic reactions.

In Vitro Studies:

Isolated Perfused Rat Kidney: This model has been used to demonstrate the metabolism of acetaminophen-glutathione to acetaminophen-cysteine, with the further conversion to acetaminophen-N-acetylcysteine occurring at a much slower rate. This suggests that the kidney is a significant site for the processing of the glutathione conjugate.

Hepatocytes: Studies using primary hepatocytes from different species, including humans, rats, and mice, have revealed species-specific differences in the rate of NAPQI formation, which directly correlates with their susceptibility to acetaminophen-induced liver injury nih.gov.

Human Liver Microsomes and Recombinant Enzymes: These systems have been crucial in identifying the specific cytochrome P450 isoforms responsible for the bioactivation of acetaminophen to NAPQI and the glutathione S-transferases involved in its detoxification. For instance, in vitro studies with human hepatocytes have shown that drugs like phenytoin and phenobarbital can inhibit acetaminophen glucuronidation, potentially shunting more of the drug down the oxidative pathway to form NAPQI.

In Vivo Studies:

Human Studies: Analysis of urine from individuals who have ingested acetaminophen has provided valuable data on the profile of excreted metabolites. Proton NMR spectroscopy of untreated human urine can rapidly detect acetaminophen and its glucuronide, sulfate, N-acetyl-L-cysteinyl, and L-cysteinyl metabolites.

The following table summarizes findings from various model systems used to study acetaminophen metabolism:

| Model System | Key Findings | Relevance to this compound |

| Isolated Perfused Rat Kidney | Rapid metabolism of APAP-GSH to APAP-CYS. | Demonstrates the conversion of the precursor of this compound to its successor in a key excretory organ. |

| Primary Hepatocytes (Mouse, Rat, Human) | Species differences in NAPQI formation rate correlate with toxicity nih.gov. | The rate of formation of the initial toxic metabolite dictates the flux through the detoxification pathway involving this compound. |

| In Vivo Mouse Models | Cysteine and mercapturic acid conjugates are major urinary metabolites. | Confirms the downstream products of the metabolic pathway in which this compound is an intermediate. |

| Human Urine Analysis | Detection of cysteine and N-acetylcysteine conjugates. | Provides evidence of the end-products of the mercapturic acid pathway in humans, which proceeds via this compound. |

Advanced Analytical Methodologies for Acetaminophen Cysteinylglycine Research

Liquid Chromatography-Mass Spectrometry (LC-MS) Applications in Identification and Quantification

Liquid chromatography coupled with mass spectrometry (LC-MS) stands as a cornerstone for the analysis of acetaminophen (B1664979) and its derivatives due to its high sensitivity and selectivity. This technique allows for the separation of metabolites from a complex mixture, followed by their detection and identification based on their mass-to-charge ratio.

Ultra-Performance Liquid Chromatography (UPLC), a high-resolution separation technique, when coupled with mass spectrometry, offers significant advantages for the analysis of acetaminophen metabolites. The use of smaller particle sizes in UPLC columns results in improved resolution, greater peak capacity, and reduced analysis time compared to traditional HPLC.

A UPLC-MS/MS method has been developed for the simultaneous quantification of acetaminophen and six of its metabolites in human plasma. This method utilizes a reversed-phase Acquity UPLC HSS T3 column and requires only a small plasma volume, making it suitable for studies where sample volume is limited. nih.gov The rapid analysis time of approximately 4.5 minutes per sample allows for high-throughput screening. nih.gov While this method includes the cysteine conjugate, specific validation data for acetaminophen cysteinylglycine (B43971) is not detailed. However, the chromatographic conditions can be adapted and optimized for the specific detection of acetaminophen cysteinylglycine.

Another UPLC-based method for acetaminophen and five of its metabolites in plasma highlights the challenge of separating analytes with a wide range of polarities, from the polar glucuronide and sulfate conjugates to the less polar glutathione (B108866) and N-acetylcysteine conjugates. waters.com This method, with a run time of 7.5 minutes, demonstrates the capability of UPLC to resolve these diverse compounds. waters.com Given that this compound falls within this polarity range, it is expected that similar UPLC conditions could effectively separate it from other metabolites.

Table 1: UPLC-MS Parameters for Analysis of Acetaminophen and its Metabolites (Note: Specific data for this compound is inferred from methods for related compounds)

| Parameter | UPLC-MS Method 1 nih.gov | UPLC-MS Method 2 waters.com |

| LC System | Acquity UPLC | ACQUITY UPLC |

| Column | Acquity UPLC HSS T3 | Not specified |

| Mobile Phase | Ammonium acetate, formic acid in water and methanol | Not specified |

| Flow Rate | 0.4 mL/minute | Not specified |

| Run Time | 4.5 minutes | 7.5 minutes |

| Injection Volume | 4-10 µL | 5 µL |

| MS Detector | Triple quadrupole | Tandem quadrupole |

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) is another robust technique widely used for the analysis of acetaminophen and its metabolites. While UPLC offers faster analysis, HPLC remains a reliable and widely accessible method.

A validated HPLC-ESI-MS/MS method has been established for the simultaneous quantification of acetaminophen and five of its metabolites, including the cysteine and glutathione conjugates, in human plasma and urine. oup.com This demonstrates the feasibility of using HPLC to separate these key compounds in the mercapturic acid pathway. The separation of acetaminophen and its impurities has also been achieved using a mixed-mode reversed-phase/cation exchange stationary phase, highlighting the versatility of HPLC in handling complex mixtures. mdpi.com

For the specific analysis of the acetaminophen-cysteine adduct (APAP-CYS), a structurally similar compound to this compound, an HPLC-MS/MS method has been developed and validated. nih.gov This method employs a Protecol P C18 column with a mobile phase consisting of ammonium formate in water and acetonitrile with formic acid, achieving a run time of 7 minutes. nih.gov It is plausible that similar conditions could be optimized for the analysis of this compound.

Tandem mass spectrometry (MS/MS) is indispensable for the definitive identification and quantification of metabolites in complex biological samples. It involves the selection of a specific precursor ion, its fragmentation, and the detection of specific product ions.

Multiple Reaction Monitoring (MRM): This is a highly sensitive and selective quantitative technique used in tandem mass spectrometry. In an MRM experiment, specific precursor-to-product ion transitions are monitored for each analyte. For the closely related acetaminophen-cysteine (APAP-CYS), the MS/MS ion transition monitored is typically m/z 271 → 140 in positive ion mode. nih.govresearchgate.net Given the structure of this compound (molecular weight: 311.36 g/mol ), a predicted precursor ion [M+H]⁺ would be at m/z 312. A probable fragmentation would involve the loss of the glycine (B1666218) moiety or other characteristic fragments. The optimization of these transitions is a critical step in developing a robust quantitative assay.

Data-Dependent Acquisition (DDA): In this approach, the mass spectrometer automatically switches from a full scan MS to an MS/MS scan when an ion of interest is detected above a certain intensity threshold. This is a powerful tool for the identification of unknown metabolites. While specific DDA studies on this compound are not widely reported, this technique has been used to study the covalent binding of acetaminophen's reactive metabolite to proteins, which involves similar chemical structures. nih.gov

The fragmentation pattern of APAP-CYS has been studied, with major fragments observed at m/z 140.01 and 182.02. researchgate.net Understanding the fragmentation of such related compounds is key to identifying and confirming the structure of this compound in biological samples.

Table 2: Tandem Mass Spectrometry Approaches for Acetaminophen Metabolites (Note: Specific data for this compound is inferred from methods for related compounds)

| MS/MS Approach | Application | Key Parameters |

| Multiple Reaction Monitoring (MRM) | Quantification of APAP-CYS | Precursor Ion: m/z 271, Product Ion: m/z 140 nih.govresearchgate.net |

| Data-Dependent Acquisition (DDA) | Identification of APAP-protein adducts | Used for structural confirmation of metabolites nih.gov |

Sample Preparation and Chromatographic Separation Techniques for this compound

Effective sample preparation is critical to remove interferences from biological matrices and to concentrate the analyte of interest. The choice of technique depends on the nature of the sample (e.g., plasma, urine) and the analytical method used.

Protein Precipitation: This is a simple and common method for removing proteins from plasma or serum samples. It typically involves the addition of an organic solvent such as acetonitrile or methanol. nih.govnih.gov For the analysis of acetaminophen and its metabolites, protein precipitation is often the first step. waters.comresearchgate.net The supernatant, containing the analytes, is then typically diluted before injection into the LC-MS system. ucl.ac.uk

Solid-Phase Extraction (SPE): SPE provides a more selective sample clean-up compared to protein precipitation. It involves passing the sample through a sorbent that retains the analyte, followed by washing to remove interferences and elution of the analyte with a suitable solvent. C18 cartridges are commonly used for the extraction of acetaminophen and its metabolites from various biological fluids. nih.govnih.gov This technique can be optimized to selectively isolate this compound.

Liquid-Liquid Extraction (LLE): LLE is another technique used for sample clean-up, although it is less commonly reported for the newer LC-MS methods for acetaminophen metabolites.

Achieving good chromatographic separation is essential for the accurate quantification of individual acetaminophen metabolites, especially when they are present at vastly different concentrations.

The chromatographic separation of acetaminophen and its diverse metabolites, which range from highly polar to moderately nonpolar, requires careful optimization of the stationary and mobile phases. Reversed-phase chromatography using C18 columns is the most common approach. mdpi.comnih.govwaters.com

Gradient elution is typically employed to achieve optimal separation of the various metabolites within a reasonable timeframe. nih.govwaters.com The mobile phase usually consists of a mixture of an aqueous component (often with a pH modifier like formic acid or ammonium acetate) and an organic solvent such as acetonitrile or methanol. nih.govnih.gov The gradient is programmed to start with a higher proportion of the aqueous phase to retain and separate the more polar metabolites, followed by an increase in the organic solvent concentration to elute the less polar compounds. The separation of acetaminophen and its glutathione, cysteine, and N-acetylcysteine conjugates has been demonstrated using such gradient methods, and similar principles would apply to the resolution of this compound. ucl.ac.uk

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the unambiguous structural determination of novel compounds and for analyzing mixtures of metabolites in biological fluids. In the context of this compound research, NMR plays a pivotal role in confirming the covalent linkages between acetaminophen, cysteine, and glycine moieties.

High-resolution ¹H NMR spectroscopy can be utilized to identify the distinct proton environments within the molecule. For instance, the aromatic protons of the acetaminophen core, the protons of the cysteine and glycine residues, and the acetyl methyl protons all exhibit characteristic chemical shifts and coupling patterns. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy), are employed to establish proton-proton connectivities within the individual amino acid residues and the acetaminophen structure.

Furthermore, heteronuclear NMR experiments, including HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), are essential for assigning the ¹³C signals and for confirming the connectivity between the different components of the conjugate. Specifically, HMBC is instrumental in identifying the crucial bond between the sulfur atom of the cysteine residue and the aromatic ring of acetaminophen, a key structural feature of this metabolite. While specific experimental data for this compound is not widely published, a representative set of expected chemical shifts can be predicted based on the known values for acetaminophen and its related conjugates.

Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Acetyl CH₃ | ~2.1 | ~24 |

| Aromatic CH (ortho to OH) | ~6.8 | ~115 |

| Aromatic CH (meta to OH) | ~7.3 | ~122 |

| Cysteine α-CH | ~4.0 | ~55 |

| Cysteine β-CH₂ | ~3.2 | ~35 |

| Glycine α-CH₂ | ~3.9 | ~43 |

| Acetyl C=O | - | ~170 |

| Aromatic C-OH | - | ~155 |

| Aromatic C-N | - | ~138 |

| Aromatic C-S | - | ~130 |

| Cysteine C=O | - | ~172 |

| Glycine C=O | - | ~175 |

Note: These are predicted values and may vary based on solvent and experimental conditions.

Isotopic Labeling Strategies for Metabolic Tracing and Quantification

Isotopic labeling is a powerful technique used to trace the metabolic fate of a drug and to accurately quantify its metabolites in complex biological matrices. nih.govscripps.edu This strategy involves the use of stable isotopes, such as ¹³C, ¹⁵N, or deuterium (²H), which are incorporated into the acetaminophen molecule. mdpi.com

For metabolic tracing, administration of isotopically labeled acetaminophen allows researchers to follow its biotransformation through various pathways, including the formation of this compound. By using techniques like mass spectrometry (MS) or NMR spectroscopy, the labeled atoms can be detected in the resulting metabolites. frontiersin.org This provides direct evidence of the metabolic pathway and can help in understanding the sequence of enzymatic reactions involved in the formation of the cysteinylglycine conjugate from the initial glutathione adduct. nih.gov

For quantification, a technique known as isotope dilution mass spectrometry is the gold standard. nih.gov This method involves adding a known amount of a stable isotope-labeled internal standard, which is chemically identical to the analyte (this compound) but has a different mass, to the biological sample. longdom.org The ratio of the unlabeled (endogenous) analyte to the labeled internal standard is then measured using LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry). rsc.orgnih.gov This approach corrects for any loss of analyte during sample preparation and for variations in instrument response, leading to highly accurate and precise quantification. The use of labeled internal standards like Acetaminophen-D4 is common for the quantification of the parent drug and its metabolites. longdom.org

Interactive Table: Isotopic Labeling Strategies in Acetaminophen Metabolism Research

| Isotopic Label | Application | Analytical Technique | Key Findings |

| ¹³C-Acetaminophen | Metabolic flux analysis | LC-MS, NMR | Tracing the carbon skeleton through conjugation pathways. |

| ¹⁵N-Acetaminophen | Elucidating nitrogen metabolism | LC-MS | Investigating the fate of the acetamido group. |

| ²H (Deuterium)-Acetaminophen | Pharmacokinetic studies | LC-MS/MS | Studying the kinetic isotope effect on metabolism. |

| ¹³C, ¹⁵N-Glutathione | Tracing conjugation pathways | LC-MS | Confirming the origin of the cysteinyl and glycinyl moieties in the final conjugate. |

These advanced analytical methodologies are critical for advancing our understanding of the formation and disposition of this compound, providing essential tools for both mechanistic and quantitative research in drug metabolism.

Emerging and Alternative Metabolic Pathways Involving Acetaminophen Cysteinylglycine

The Novel Glutamic Acid Pathway for Conjugate Disposition

A significant finding in the elucidation of this new pathway was the identification of a unique peptide conjugate, γ-glutamyl-cysteinyl-acetaminophen . This metabolite was detected in the urine of mice pretreated with acivicin (B1666538), an inhibitor of the enzyme γ-glutamyl transpeptidase (γ-GT), followed by treatment with acetaminophen (B1664979), acetaminophen-cysteine, or acetaminophen-glutathione nih.govosti.gov. The presence of this specific tripeptide conjugate points towards a metabolic process where glutamic acid is added to a cysteinyl-acetaminophen moiety.

The formation of this γ-glutamyl-cysteinyl-acetaminophen conjugate is a key piece of evidence for this alternative metabolic route. Its structure suggests a departure from the well-established mercapturic acid pathway, where the cysteinyl conjugate is typically acetylated.

| Identified Peptide Conjugate | Experimental Context | Significance |

| γ-glutamyl-cysteinyl-acetaminophen | Detected in urine of mice treated with a γ-GT inhibitor and acetaminophen or its cysteine/glutathione (B108866) conjugates nih.govosti.gov. | Confirms the existence of a novel glutamic acid conjugation pathway. |

The enzymatic mechanism underlying the formation of γ-glutamyl-cysteinyl-acetaminophen is hypothesized to involve the enzyme γ-glutamyl transpeptidase (γ-GT) . This enzyme is known to play a crucial role in the γ-glutamyl cycle, a pathway for glutathione and amino acid transport across cell membranes nih.govnih.gov.

The proposed mechanism suggests that acetaminophen-cysteine (APAP-CYS) can act as a γ-glutamyl acceptor for γ-GT nih.govosti.gov. In this reaction, γ-GT would catalyze the transfer of a γ-glutamyl group from a donor, such as glutathione, to the amino group of the cysteine residue in acetaminophen-cysteine, forming the γ-glutamyl-cysteinyl-acetaminophen conjugate. The fact that the γ-GT inhibitor acivicin antagonized the renal glutathione depletion induced by acetaminophen-cysteine further supports the involvement of this enzyme in the pathway nih.govosti.gov.

This proposed mechanism highlights a novel role for γ-GT in drug metabolism, specifically in the conjugation of a drug metabolite with glutamic acid.

| Enzyme | Proposed Role | Supporting Evidence |

| γ-glutamyl transpeptidase (γ-GT) | Catalyzes the transfer of a γ-glutamyl group to acetaminophen-cysteine nih.govosti.gov. | Inhibition of γ-GT with acivicin led to the detection of the γ-glutamyl-cysteinyl-acetaminophen conjugate nih.govosti.gov. |

Interconnections with Thioether and Thiomethyl Metabolite Formation

In addition to the glutamic acid pathway, there is growing evidence for the interconnection of acetaminophen cysteinylglycine (B43971) metabolism with the formation of thioether and thiomethyl metabolites. These pathways represent further diversification in the biotransformation of acetaminophen-derived conjugates.

The formation of thiomethyl metabolites from xenobiotics, including acetaminophen, has been described as the thiomethyl shunt pathway. This metabolic route involves the conversion of cysteine S-conjugates into reactive thiols, which are then methylated.

The key enzymes implicated in this pathway are cysteine S-conjugate β-lyases and thiol S-methyltransferase . Cysteine S-conjugate β-lyases are pyridoxal (B1214274) 5'-phosphate-containing enzymes that catalyze the cleavage of the C-S bond in cysteine S-conjugates, producing a reactive thiol, pyruvate, and ammonia (B1221849) nih.govnih.gov. This reactive thiol can then be methylated by thiol S-methyltransferase to form a stable and excretable thiomethyl metabolite. While initially thought to involve methionine as the source of the methyl group, it is now understood that the sulfur of the mercaptan moiety is derived from glutathione nih.gov.

This shunt pathway acts in conjunction with the mercapturic acid pathway and provides an alternative mechanism for the elimination of certain toxic metabolites nih.gov. The formation of thiomethylated derivatives of acetaminophen highlights the complex interplay of different enzymatic systems in the detoxification and elimination of this widely used drug.

| Enzyme | Function in Thiol/Thiomethyl Shunt Pathway |

| Cysteine S-conjugate β-lyase | Cleaves the C-S bond of cysteine S-conjugates to form a reactive thiol nih.govnih.gov. |

| Thiol S-methyltransferase | Methylates the reactive thiol to form a thiomethyl metabolite. |

Q & A

Q. What analytical methods are recommended for quantifying cysteinylglycine in biological samples?

Cysteinylglycine can be quantified using high-performance liquid chromatography (HPLC) with fluorescence detection or ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS). For plasma or serum, HPLC methods involve derivatization with fluorometric agents, while bile or tissue samples often require UPLC-MS/MS for higher sensitivity. Sample preparation includes protein precipitation with methanol/acetonitrile and centrifugation to isolate the analyte .

Q. What role does cysteinylglycine play in glutathione (GSH) metabolism?

Cysteinylglycine is a dipeptide (cysteine-glycine) generated during GSH catabolism. The enzyme γ-glutamyltransferase (γ-GT) cleaves GSH into cysteinylglycine and glutamate. Cysteinylglycine is further hydrolyzed by dipeptidases into cysteine and glycine, which are recycled for intracellular GSH synthesis. This cycle is critical for maintaining cellular redox balance and antioxidant defenses .

Q. How should cysteinylglycine be stored to ensure stability in laboratory settings?

Cysteinylglycine is stable as a lyophilized powder at -20°C for up to three years. In solution (e.g., DMSO or water), it should be stored at -80°C to prevent degradation. Avoid repeated freeze-thaw cycles and exposure to moisture, as DMSO’s hygroscopic nature can alter solubility .

Q. What is the metabolic relationship between acetaminophen and cysteinylglycine?

Acetaminophen is metabolized via conjugation with glutathione (GSH) to form a mercapturate derivative. During this process, GSH is cleaved into cysteinylglycine, which is further broken down into cysteine and glycine. Elevated cysteinylglycine levels may thus serve as an indirect marker of acetaminophen-induced glutathione depletion .

Advanced Research Questions

Q. How can UPLC-MS/MS parameters be optimized for cysteinylglycine detection in bile samples?

Use a HILIC column (e.g., Waters ACQUITY BEH HILIC) with mobile phases of water/formic acid (A) and acetonitrile/formic acid (B). Employ a gradient elution (95% B to 60% B over 4 minutes) and electrospray ionization (ESI+) in MRM mode. Monitor the precursor-to-product ion transition m/z 179.3 → 160.9 with a collision energy of 11 V. Validate the method using a linear calibration curve (e.g., y = 853x − 723, r = 0.9995) .

Q. How do cysteinylglycine levels vary across pathological conditions, and how should researchers interpret these discrepancies?

Cysteinylglycine levels are elevated in oxidative stress-associated conditions (e.g., breast cancer in high-risk subgroups) but reduced in extrahepatic cholangiocarcinoma (EHCC). These contradictions arise from differences in sample types (plasma vs. bile), study populations, and oxidative stress modifiers (e.g., vitamin E status). Researchers should stratify analyses by confounding factors like BMI, alcohol intake, and antioxidant supplementation .

Q. What statistical approaches are critical for evaluating cysteinylglycine’s diagnostic potential?

Use receiver operating characteristic (ROC) curves to assess sensitivity/specificity and multivariate logistic regression to control for covariates (e.g., age, oxidative stress markers). In EHCC studies, combining cysteinylglycine with CA19-9 improved diagnostic accuracy (AUC = 0.92 vs. 0.85 for CA19-9 alone). Apply Bonferroni corrections for multiple comparisons to reduce Type I errors .

Q. How can researchers address conflicting findings on cysteinylglycine’s association with cancer risk?

Discrepancies (e.g., elevated levels in breast cancer vs. reduced levels in EHCC) may reflect tissue-specific metabolism or divergent roles in pro-oxidant vs. antioxidant pathways. Standardize sample collection protocols (e.g., fasting plasma vs. bile) and adjust for γ-GT activity, which influences cysteinylglycine generation .

Q. What metabolomic techniques are used to profile cysteinylglycine in disease cohorts?

Principal component analysis (PCA) and orthogonal partial least squares discriminant analysis (OPLS-DA) can identify cysteinylglycine as a differential metabolite in EHCC. Combine GC-MS for broad metabolomic profiling with targeted UPLC-MS/MS for validation. Ensure sample sizes are sufficient to achieve statistical power in multivariate models .

Q. How does inflammatory activation in astrocytes affect cysteinylglycine release and neuronal redox balance?

Inflammatory stimuli (e.g., IL-1β) reduce intracellular GSH in astrocytes, decreasing cysteinylglycine release. This impairs neuronal antioxidant capacity, exacerbating oxidative damage in neurodegenerative diseases. Measure extracellular thiols (cysteinylglycine, homocysteine) via HPLC to assess astrocyte-neuron crosstalk under inflammatory conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.